molecular formula C5H12N2O B130360 N-(3-aminopropyl)acetamide CAS No. 4078-13-1

N-(3-aminopropyl)acetamide

Cat. No. B130360
CAS RN: 4078-13-1
M. Wt: 116.16 g/mol
InChI Key: YFZBPSXRYCOKCW-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)acetamide (NAPA) is an organic compound used in a variety of laboratory and industrial applications. It is a versatile reagent that has been used for numerous applications, including the synthesis of organic compounds, the development of novel catalysts, and the study of biochemical and physiological processes. NAPA is also used in the production of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(3-aminopropyl)acetamide: serves as a valuable building block in the synthesis of heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex and diverse structures that can interact with various biological targets.

Biochemical Marker Analysis

This compound is a monoacetylated polyamine, which has been identified as a potential biochemical marker for cancer and other pathophysiological conditions . Its concentration in biological fluids can be analyzed to aid in the diagnosis and monitoring of these diseases.

Electrocatalysis

In the field of electrocatalysis, particularly in deep eutectic solvents (DESs), N-(3-aminopropyl)acetamide can play a role in the synthesis of electrocatalysts . These catalysts are essential for energy conversion processes, including the electrochemical synthesis of ammonia, which is a key component in fertilizers and many nitrogen-containing chemicals .

Green Chemistry Applications

The compound’s involvement in green chemistry is significant, especially in the transformation of CO2, biomass, and waste plastics . Its use in eco-friendly solvents like DESs contributes to sustainable and environmentally responsible chemical processes.

Material Science Research

Scientists in material science utilize N-(3-aminopropyl)acetamide for its properties that can influence the development of new materials . Its interactions with other chemicals can lead to the creation of innovative materials with specific desired characteristics.

Chromatography

Due to its unique structure, N-(3-aminopropyl)acetamide can be used in chromatographic techniques to separate and analyze complex mixtures . This application is vital in both research and industrial settings for the purification of substances.

Solution Chemistry

The compound finds its application in solution chemistry, where it can affect solubility and reactivity of solutes . Understanding these effects is crucial for the development of new chemical reactions and processes.

Cancer Research

As a monoacetylated polyamine, N-(3-aminopropyl)acetamide is studied for its role in cell proliferation and apoptosis . This research is fundamental in understanding cancer progression and developing targeted therapies.

properties

IUPAC Name

N-(3-aminopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBPSXRYCOKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549626
Record name N-(3-Aminopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)acetamide

CAS RN

4078-13-1
Record name N-(3-Aminopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is N-(3-aminopropyl)acetamide detectable in human urine?

A: Contrary to some expectations, N-(3-aminopropyl)acetamide was not detected in the urine samples of either cancer patients or healthy individuals. [] This suggests that either the compound is not a common metabolic product in humans or its levels are below the detection limit of the high-pressure liquid chromatography method employed in the study.

Q2: Can you describe the synthesis of N-(3-aminopropyl)acetamide as described in the research?

A: One of the research papers describes the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N-(3-aminopropyl)acetamide, which contains the N-(3-aminopropyl)acetamide moiety. [] The synthesis involves a three-step reaction:

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